p-Chlorophenyl benzylcarbamate
Description
p-Chlorophenyl benzylcarbamate is a carbamate derivative characterized by a benzylcarbamate group linked to a para-chlorophenyl moiety. Carbamates are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. This compound’s structure combines the electron-withdrawing chlorine substituent on the phenyl ring with the carbamate functional group, which is critical for interactions with biological targets such as enzymes or microbial cell walls.
Properties
CAS No. |
124068-98-0 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(4-chlorophenyl) N-benzylcarbamate |
InChI |
InChI=1S/C14H12ClNO2/c15-12-6-8-13(9-7-12)18-14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
BIZHAMPPXXHFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzyl chloroformate method: One common method involves the reaction of benzyl chloroformate with p-chloroaniline.
Phosgene method: Another method involves the reaction of p-chlorophenyl isocyanate with benzyl alcohol in the presence of a catalyst.
Industrial Production Methods: Industrial production of p-Chlorophenyl benzylcarbamate often involves the benzyl chloroformate method due to its higher yield and relatively safer reaction conditions compared to the phosgene method.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Chlorophenyl benzylcarbamate can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbamates or ureas under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution Reactions: Products include substituted carbamates or ureas.
Oxidation Reactions: Products include oxidized carbamates or ureas.
Scientific Research Applications
Mechanism of Action
The mechanism of action of p-Chlorophenyl benzylcarbamate involves its ability to form stable carbamate linkages with various nucleophiles. This reactivity is primarily due to the presence of the benzyl and p-chlorophenyl groups, which enhance the electrophilicity of the carbamate carbonyl carbon . The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding, leading to its diverse applications in chemistry and biology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares p-chlorophenyl benzylcarbamate with structurally and functionally related compounds, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).
Substituent Effects on Antimicrobial Activity
Evidence from naphthopyran derivatives (e.g., 3a–f ) highlights the role of halogen substituents on phenyl rings. For example:
- 3b (p-chlorophenyl): Exhibited moderate activity against E. coli and S. marcescens but was inactive against B. cereus .
- 3c (p-fluorophenyl): Showed strong activity against B. cereus but weaker effects on E. coli .
- 3a (p-bromophenyl): Demonstrated activity against E. coli and S. marcescens .
Key Trend : Halogen type and position (para vs. ortho/meta) significantly influence antimicrobial potency. Chlorine’s electron-withdrawing nature enhances stability and target binding compared to fluorine or bromine in certain contexts .
Comparison with HDAC Inhibitors
In HDAC inhibitors, the p-chlorophenyl group (e.g., compound 3d in ) showed a 10-fold up-regulation of gene expression at 10 µg/mL, outperforming ortho- and meta-chlorophenyl analogs (3b , 3c ). However, bulky substituents (e.g., 3,4-dimethoxyphenyl in 3f ) reduced activity, indicating steric hindrance limits efficacy .
Structural Analogs in Carbamate Series
lists carbamates with similar backbones:
- P-Chlorophenyl Butylacearbamate : Differs in the alkyl chain length, likely reducing hydrophilicity compared to benzylcarbamate.
SAR Insight : The benzyl group in p-chlorophenyl benzylcarbamate may improve membrane permeability compared to bulkier or more polar analogs .
Data Tables
Table 1: Antimicrobial Activity of p-Chlorophenyl Derivatives
Table 2: Impact of Substituent Position on Bioactivity
| Substituent Position | Example Compound | Activity Level (vs. para) | Reference |
|---|---|---|---|
| para-Chloro | 3d | High | |
| ortho-Chloro | 3b | Low/Inactive | |
| meta-Chloro | 3c | Moderate |
Research Findings and Limitations
- Antimicrobial Efficacy : p-Chlorophenyl derivatives generally exhibit broad-spectrum activity, but efficacy varies with microbial strain and substituent electronic properties .
- Enzyme Inhibition : The para-chloro substitution enhances HDAC inhibition compared to other positions, likely due to optimized steric and electronic interactions .
- Limitations : Direct data on p-chlorophenyl benzylcarbamate are sparse; most conclusions are extrapolated from analogs. Toxicity profiles and pharmacokinetic properties remain unstudied in the provided evidence.
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